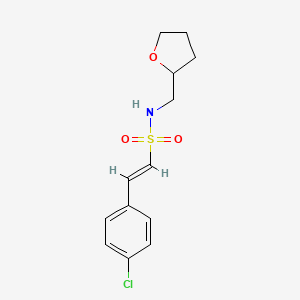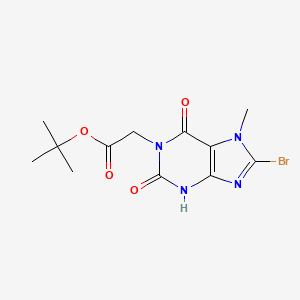
3-(2-bromophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group, for example, is a large, bulky group that could have significant effects on the compound’s overall shape and properties. The 1,2,3-triazole ring and the azetidine ring are both heterocyclic rings, which could also contribute to the compound’s unique properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction. The azetidine ring could potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase the compound’s molecular weight and potentially affect its solubility. The heterocyclic rings could also influence the compound’s stability and reactivity .Scientific Research Applications
Antimicrobial Applications
A significant application of compounds similar to 3-(2-bromophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is in antimicrobial research. Studies have shown that various triazole derivatives possess potent antimicrobial properties. For instance, a study synthesized a series of 1,2,3-triazole derivatives and evaluated their in vitro antibacterial activity against various bacteria, including Staphylococcus aureus and Bacillus subtilis, with some compounds demonstrating appreciable antibacterial activity (Kaushik et al., 2020). Another research synthesized novel triazoles and assessed their antifungal activity against Candida strains, with some derivatives showing significant antifungal profiles (Lima-Neto et al., 2012).
Structural and Crystallographic Studies
Triazole derivatives are also of interest in structural and crystallographic studies. A research on the crystal structures of fungicidal azolylmethanes, which are structurally related to the compound , provided insights into the conformations of these molecules and their potential interactions at active sites (Anderson et al., 1984).
Synthesis Methods and Chemical Properties
Various synthesis methods and chemical properties of triazole derivatives have been explored. For instance, a study focused on the synthesis of 1,2,3-triazole derivatives via copper-catalyzed azide-alkyne cycloaddition, highlighting the versatility of this method in creating diverse triazole-based compounds with potential biological activities (Pokhodylo et al., 2017).
Potential for Fluorescent Biomarkers
Some triazole compounds have shown potential for use as fluorescent biomarkers. A study explored the photophysical properties of amphiphilic triazoanilines synthesized from industrial waste, assessing their low acute toxicity to various biological models, suggesting their potential as safe fluorescent markers for biodiesel quality monitoring (Pelizaro et al., 2019).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its mechanism of action .
Future Directions
Properties
IUPAC Name |
3-(2-bromophenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c22-20-9-5-4-6-16(20)10-11-21(27)25-13-18(14-25)26-12-17(23-24-26)15-28-19-7-2-1-3-8-19/h1-9,12,18H,10-11,13-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFDSWLBPHIUDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2Br)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
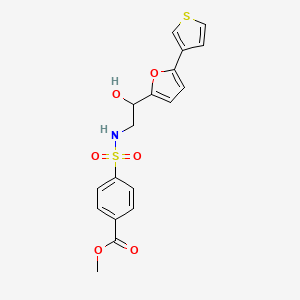

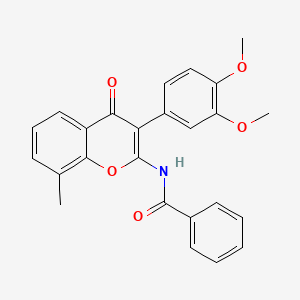
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2367697.png)
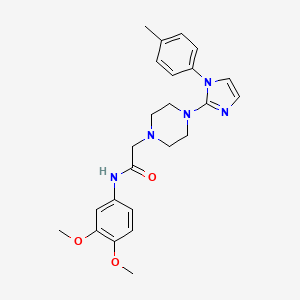
![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)

![N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2367703.png)

![N-(2,4-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2367706.png)

![3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367709.png)
